2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16551052
InChI: InChI=1S/C8H6N2O3/c11-7-1-4-5(8(12)13)2-9-3-6(4)10-7/h2-3H,1H2,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC16551052

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid -

Specification

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H6N2O3/c11-7-1-4-5(8(12)13)2-9-3-6(4)10-7/h2-3H,1H2,(H,10,11)(H,12,13)
Standard InChI Key KWVLSRXNMGSYMT-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=NC=C2C(=O)O)NC1=O

Introduction

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine class. It features a fused pyrrole and pyridine ring structure, which contributes to its unique chemical properties and potential applications in medicinal chemistry. This compound has gained attention for its role in various chemical reactions and biological activities, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid can be achieved through various methods. A notable approach includes a one-pot ball milling technique, which has been reported to yield high results efficiently. This method involves the mechanical activation of reactants, leading to the formation of the desired compound with minimal environmental impact.

Biological Activities and Applications

Research indicates that compounds within this class may exhibit pharmacological activities such as anti-inflammatory or anticancer effects. The mechanism of action for 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid primarily involves its interaction with biological targets at the molecular level. It may act as an enzyme inhibitor or modulator due to its structural similarity to naturally occurring biomolecules.

Potential Biological ActivityDescription
Anti-inflammatoryPotential for reducing inflammation
AnticancerPossible role in inhibiting cancer cell growth
Enzyme InhibitionMay modulate enzyme activity

Research Findings and Future Directions

Detailed studies are required to elucidate specific pathways and targets involved in the action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid. Its potential therapeutic properties make it a candidate for further research into treatments for various diseases, including cancer and neurodegenerative disorders. The compound's role as a building block in drug development highlights its significance in medicinal chemistry.

Suppliers and Availability

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid can be sourced from chemical suppliers like Sigma-Aldrich and Parchem, which provide it as part of collections for early discovery research . It is classified under heterocyclic compounds, specifically within the category of pyrrolopyridines, known for their diverse biological activities and applications in pharmaceuticals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator